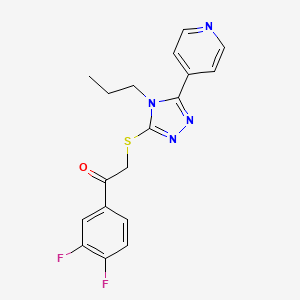![molecular formula C8H10N4OS B13107172 5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-18-9](/img/structure/B13107172.png)
5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a thiadiazole ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and controlled temperatures.
Scientific Research Applications
5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Thiazolo[5,4-d]thiazoles: These compounds also feature a fused heterocyclic system and are known for their high oxidative stability and applications in organic electronics.
1,2,3-Thiadiazole derivatives: These compounds have a similar thiadiazole ring and are studied for their diverse biological activities. The uniqueness of 5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one lies in its specific structural features and the resulting properties that make it suitable for various applications.
Properties
CAS No. |
61457-18-9 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-butan-2-yl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4OS/c1-3-4(2)6-9-7(13)5-8(10-6)14-12-11-5/h4H,3H2,1-2H3,(H,9,10,13) |
InChI Key |
QHKLRFVQIQKAQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
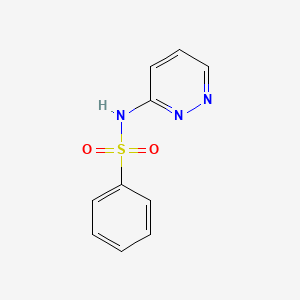
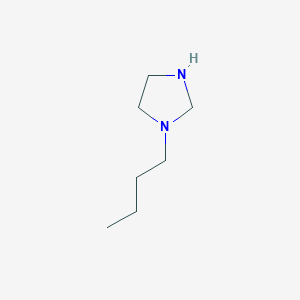
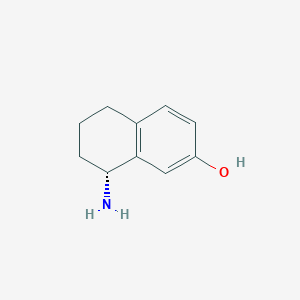
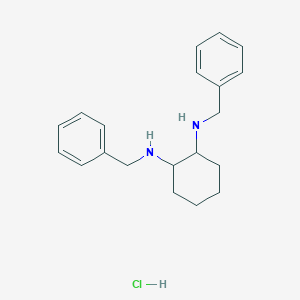
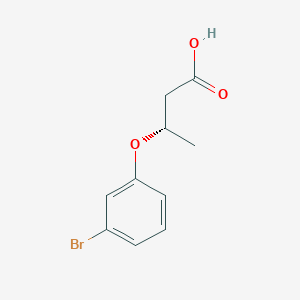
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
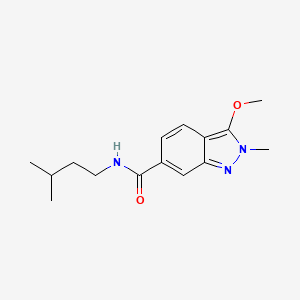
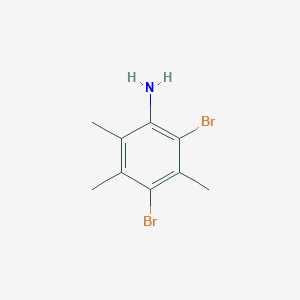
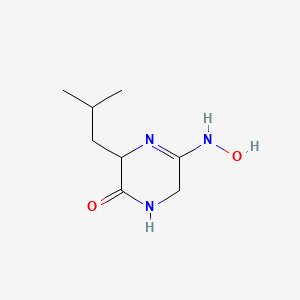
![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)
